

Pralnacasan preclinical research findings

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Compound Focus: Pralnacasan

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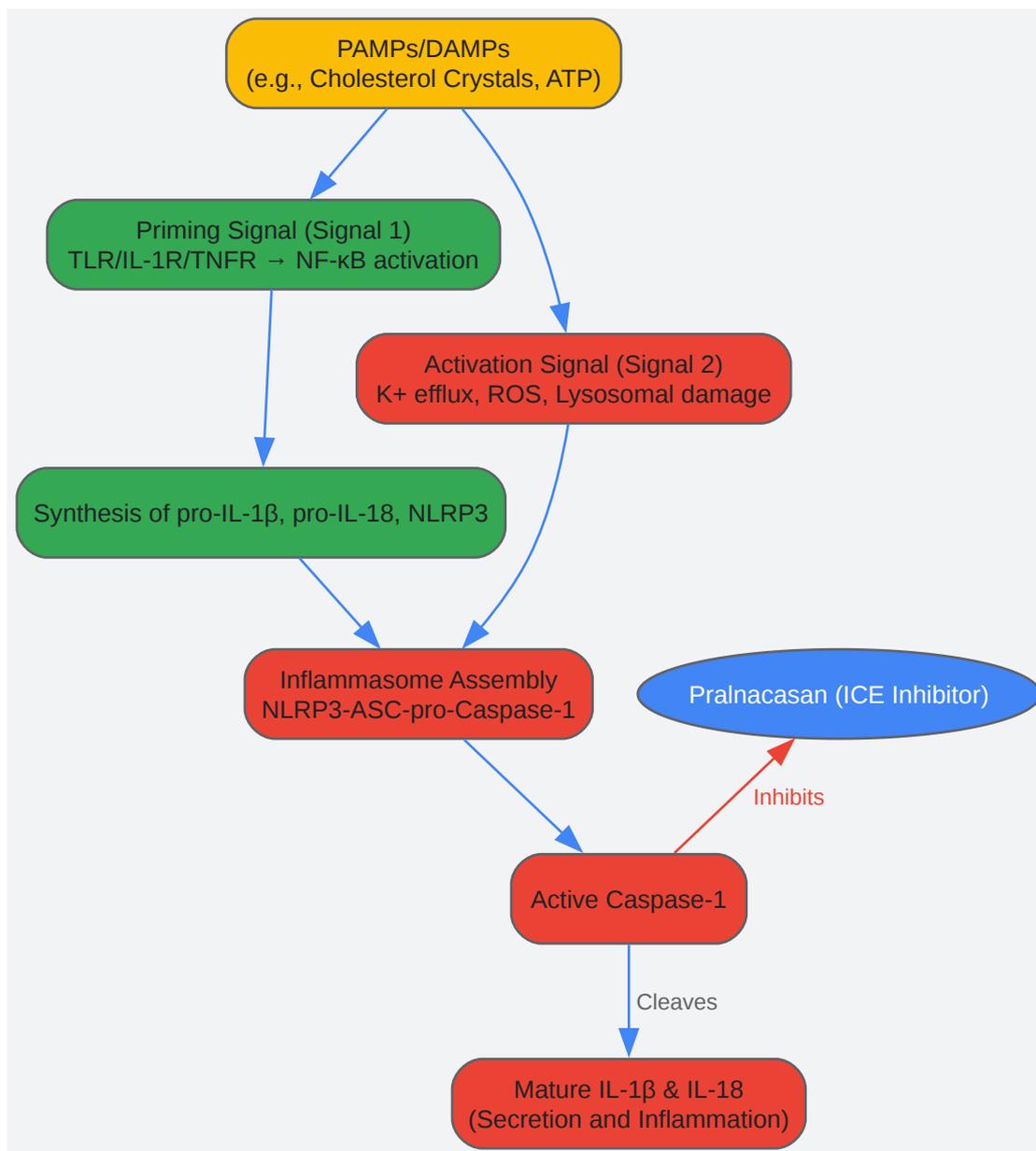
Preclinical Efficacy Data Summary

Disease Model	Species/Sex	Dosing Regimen	Key Efficacy Findings	Reference
Knee Osteoarthritis (Collagenase-induced)	Female Balb/c mice	12.5, 25, and 50 mg/kg, orally twice a day	Significant reduction in OA joint damage at 12.5 and 50 mg/kg doses (13-22% reduction) [1].	[1]
Knee Osteoarthritis (Spontaneous in STR/1N mice)	Male STR/1N mice	0, 700, and 4200 ppm (mg/kg food) ad libitum	Significant reduction in OA at high dose (4200 ppm). Urinary HP cross-links (joint damage indicator) reduced by 59%; HP/LP ratio reduced by 84% [1].	[1]
Murine Colitis (Dextran Sulfate Sodium-induced)	Mice	50 mg/kg, orally twice a day	Marked reduction of colitis severity and suppression of T-helper 1 cell activation [2].	[2]
Brain Damage (Transient Ischemia)	Rats	10 mg/kg, intravenously	Marked reduction in brain damage induced by transient ischemia [2].	[2]

Mechanism of Action and Experimental Protocols

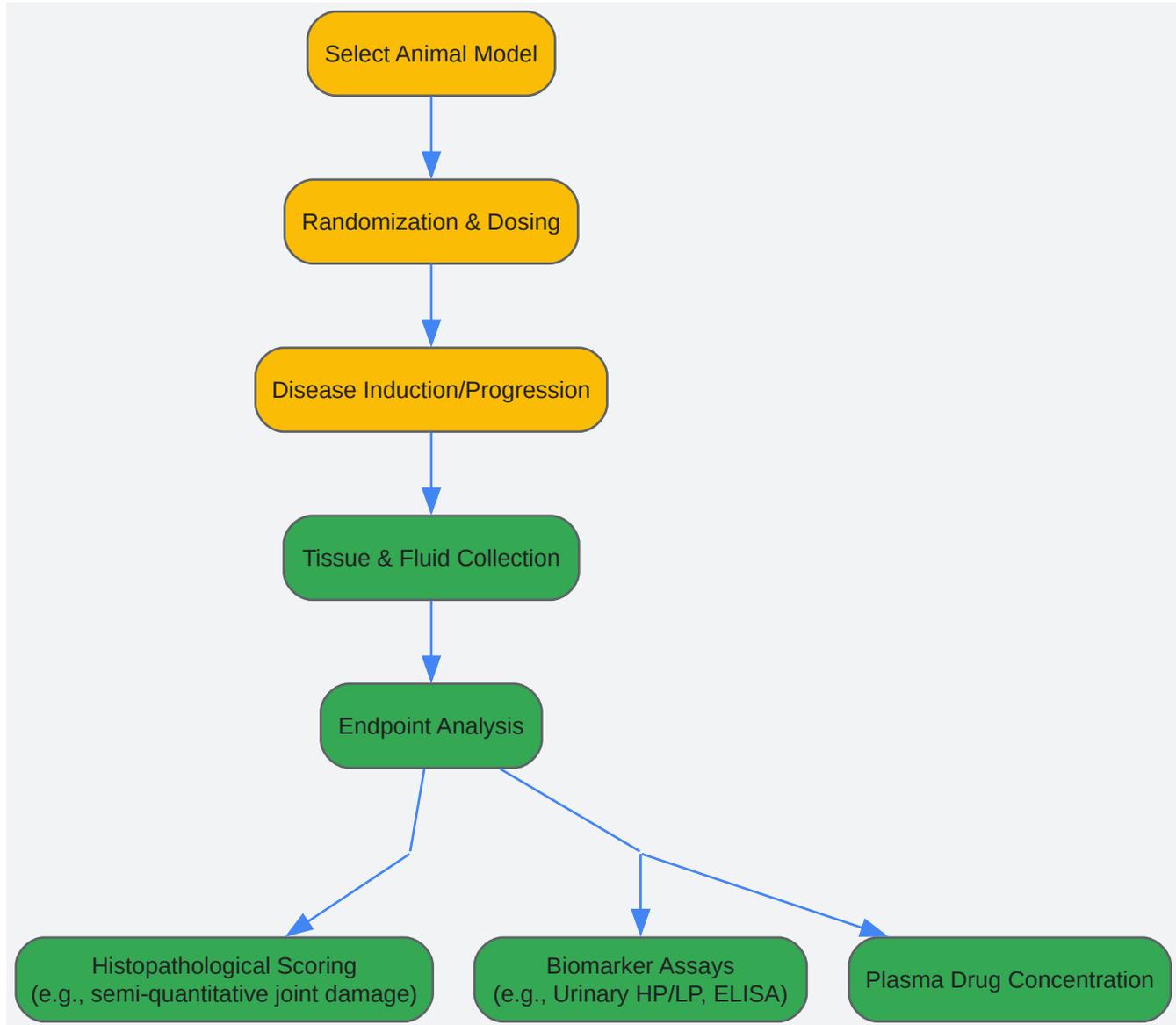
Pralnacasan is a potent, non-peptide inhibitor of ICE (caspase-1). This enzyme is crucial for the activation of the pro-inflammatory cytokines IL-1 β and IL-18 [3] [2]. By inhibiting caspase-1, **pralnacasan** blocks the maturation and secretion of these cytokines, which are key drivers of inflammation in various diseases [1] [3].

The signaling pathway impacted by **pralnacasan** and the workflow for its key preclinical validation are detailed below.



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Pralnacasan inhibits caspase-1 to block IL-1 β /IL-18 maturation [1] [3] [4].



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General workflow for key preclinical experiments on **pralnacasan** [1].

Detailed Experimental Protocols

The core methodologies from the pivotal osteoarthritis studies are as follows [1]:

- **Animal Models:**
 - **Collagenase-Induced OA:** Female Balb/c mice received an intra-articular injection of collagenase to initiate knee joint instability.
 - **Spontaneous OA:** Male STR/1N mice, which develop OA naturally, were used.
- **Dosing and Administration:**
 - **Collagenase Model: Pralnacasan** was administered orally by gavage twice a day at doses of 0, 12.5, 25, and 50 mg/kg.
 - **Spontaneous Model: Pralnacasan** was administered via food-drug mixtures ad libitum at concentrations of 0, 700, and 4200 ppm (mg/kg food).
- **Endpoint Analysis:**
 - **Primary Outcome:** Knee joint damage was assessed by semi-quantitative histopathological scoring (median scores reported on a 0-32 scale).
 - **Biomarker Measurement (STR/1N mice):** Urinary levels of the collagen cross-links hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP) were determined using high-pressure liquid chromatography (HPLC).
 - **Pharmacokinetics:** Plasma concentrations of the active metabolite, RU 36384/VRT-18858, were measured.

Clinical Development Status

Pralnacasan has not been approved for medical use in any country [2]. In November 2003, the developers (Aventis and Vertex Pharmaceuticals) **voluntarily suspended its Phase II clinical trials** [2]. This decision was based on a long-term (9-month) animal toxicity study that found liver abnormalities in rodents treated with high doses of the drug [2]. It is important to note that no similar liver toxicity had been observed in human trials at that time [2].

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